Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate
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Overview
Description
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a nitrophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The esterification reaction is carried out using methanol and a suitable acid catalyst.
Introduction of the nitrophenyl group: This step involves a nitration reaction where a nitro group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the synthesis of tert-butyl esters. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM)
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine compound
Substitution: Formation of the free amine
Scientific Research Applications
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The hydroxyl and nitrophenyl groups also contribute to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoate: Lacks the Boc protecting group.
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Lacks the nitro group on the phenyl ring.
Uniqueness
Methyl (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate is unique due to the presence of both the Boc protecting group and the nitrophenyl group. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Biological Activity
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that exhibits a range of biological activities, making it of significant interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Structural Overview
The compound features several key structural components:
- Amino Group : Protected by a tert-butoxycarbonyl (Boc) group.
- Hydroxy Group : Contributes to its reactivity and interaction with biological targets.
- Nitrophenyl Moiety : Imparts unique electronic properties that may enhance biological interactions.
The molecular formula for this compound is C15H20N2O7, with a molecular weight of approximately 340.33 g/mol .
This compound demonstrates various biological activities primarily through:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, potentially influencing signal transduction pathways.
Interaction Studies
Studies have shown that the compound's interactions can be characterized by its binding affinity to target proteins. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to evaluate these interactions. For instance, the binding affinity of this compound to specific enzymes or receptors can reveal its potential therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the nitrophenyl group significantly influences both the reactivity and selectivity of the compound towards biological targets. Comparative studies with structurally similar compounds have provided insights into how modifications in the chemical structure can enhance or diminish biological activity.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl (2R,3S)-3-(4-nitrophenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Contains a nitro group instead of an amino group | Nitro groups may enhance electrophilicity |
Methyl (2R,3S)-3-(4-methoxyphenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Contains a methoxy group instead of an amino group | Methoxy groups can influence solubility and reactivity |
Methyl (2R,3S)-3-(phenyl)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
These comparisons illustrate how variations in substituents can result in differing levels of biological activity.
Case Studies and Research Findings
- HDAC Inhibition : Research has indicated that compounds similar to this compound exhibit potent inhibition against histone deacetylases (HDACs). These enzymes play critical roles in gene expression regulation and are implicated in various diseases including cancer .
- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C15H20N2O7 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1 |
InChI Key |
BOYSNCZVUPHYFV-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
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